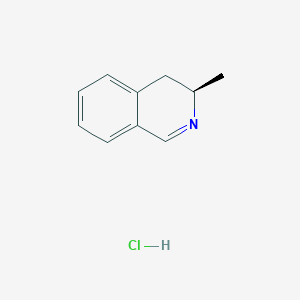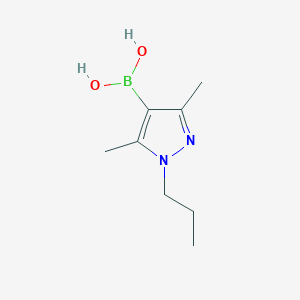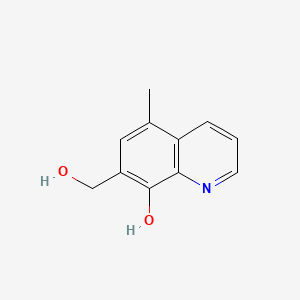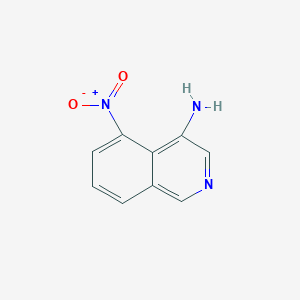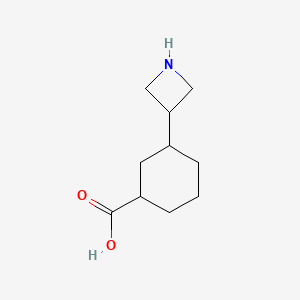![molecular formula C12H14N2 B11907999 3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Metil-6,7,8,9-tetrahidro-3H-nafto[1,2-d]imidazol es un compuesto heterocíclico que presenta un sistema de anillos fusionados que combina un anillo de naftaleno y un anillo de imidazol. Este compuesto es de gran interés en el campo de la química medicinal debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-Metil-6,7,8,9-tetrahidro-3H-nafto[1,2-d]imidazol generalmente implica reacciones de múltiples pasos que comienzan con precursores fácilmente disponibles. Un método común implica la ciclización de derivados apropiados de naftaleno con precursores de imidazol en condiciones ácidas o básicas. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar que el producto deseado se obtenga con alto rendimiento y pureza .
Métodos de producción industrial
En un entorno industrial, la producción de 3-Metil-6,7,8,9-tetrahidro-3H-nafto[1,2-d]imidazol puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar la eficiencia. Los catalizadores y los solventes se seleccionan para mejorar la velocidad de reacción y la selectividad, al tiempo que se minimizan los subproductos y los residuos .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-Metil-6,7,8,9-tetrahidro-3H-nafto[1,2-d]imidazol experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno, alterando las propiedades del compuesto.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, modificando la reactividad y las interacciones del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir compuestos completamente saturados. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados .
Aplicaciones Científicas De Investigación
El 3-Metil-6,7,8,9-tetrahidro-3H-nafto[1,2-d]imidazol tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se investiga como un posible agente terapéutico para diversas enfermedades debido a sus propiedades bioactivas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos valiosos
Mecanismo De Acción
El mecanismo de acción del 3-Metil-6,7,8,9-tetrahidro-3H-nafto[1,2-d]imidazol implica su interacción con objetivos moleculares y vías específicas. Puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
Imidazo[2,1-b][1,3]tiazinas: Estos compuestos comparten una estructura de anillo de imidazol similar y exhiben diversas actividades biológicas.
Derivados de 1,3-diazol: Estos compuestos también contienen un anillo de imidazol y son conocidos por su amplia gama de propiedades químicas y biológicas.
Singularidad
El 3-Metil-6,7,8,9-tetrahidro-3H-nafto[1,2-d]imidazol es único debido a su sistema de anillos fusionados, que le confiere propiedades químicas y biológicas distintas. Esta característica estructural permite interacciones específicas con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos .
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-methyl-6,7,8,9-tetrahydrobenzo[e]benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h6-8H,2-5H2,1H3 |
Clave InChI |
OVCSBWKVZFAMEP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C=CC3=C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)
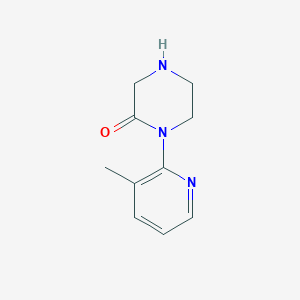
![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)
